

# An In-depth Technical Guide to 1-bromo-2-methylcyclopentane

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## Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopentane

Cat. No.: B3258946

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CAS Number: 31201-11-3

This technical guide provides a comprehensive overview of **1-bromo-2-methylcyclopentane**, a halogenated cycloalkane utilized as an intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

## Chemical and Physical Properties

**1-bromo-2-methylcyclopentane** is a flammable liquid that can cause skin and eye irritation.[1] It is characterized by the chemical formula  $C_6H_{11}Br$  and a molecular weight of 163.06 g/mol .[1] [2] Due to the presence of two stereocenters, this compound can exist as a mixture of diastereomers.[2]

Table 1: Physical and Chemical Properties of **1-bromo-2-methylcyclopentane**

Property	Value	Reference
CAS Number	31201-11-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> Br	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	163.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical State	Liquid	<a href="#">[1]</a>
Hazards	Flammable, Skin/Eye Irritant	<a href="#">[1]</a>

## Spectroscopic Data

The structural elucidation of **1-bromo-2-methylcyclopentane** relies on various spectroscopic techniques. Below is a summary of expected spectral data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **1-bromo-2-methylcyclopentane**

Spectroscopy	Expected Peaks/Signals
$^1\text{H}$ NMR	Chemical shifts for protons on the cyclopentane ring are expected in the range of 1.0-4.5 ppm. The proton attached to the carbon bearing the bromine atom (CH-Br) would appear further downfield. Protons of the methyl group would likely appear as a doublet around 1.0-1.5 ppm.
$^{13}\text{C}$ NMR	Signals for the carbon atoms of the cyclopentane ring and the methyl group are anticipated. The carbon atom bonded to the bromine atom is expected to have a chemical shift in the range of 40-60 ppm. A reference spectrum for cis-1-bromo-2-methylcyclopentane is available. <a href="#">[3]</a>
Infrared (IR)	Characteristic C-H stretching vibrations are expected in the range of 2850-3000 $\text{cm}^{-1}$ . A C-Br stretching absorption is anticipated in the fingerprint region, typically between 500-700 $\text{cm}^{-1}$ .
Mass Spectrometry	The mass spectrum would show a molecular ion peak ( $M^+$ ) and an $M+2$ peak of nearly equal intensity, which is characteristic of bromine-containing compounds due to the presence of the $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes. Common fragmentation patterns for cycloalkanes include the loss of alkyl fragments.

## Synthesis

A common synthetic route to **1-bromo-2-methylcyclopentane** involves the nucleophilic substitution of a hydroxyl group in 2-methylcyclopentanol.

## Experimental Protocol: Synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol

This procedure outlines the synthesis of the trans isomer from the cis alcohol via an  $S_N2$  reaction, which proceeds with an inversion of stereochemistry.

Reagents:

- cis-2-methylcyclopentanol
- Phosphorus tribromide ( $PBr_3$ )
- Pyridine (optional, as a scavenger for HBr)
- Diethyl ether (or other suitable anhydrous solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the cooled alcohol solution with continuous stirring. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess  $PBr_3$ .
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **trans-1-bromo-2-methylcyclopentane** can be purified by fractional distillation.

## Chemical Reactions and Pathways

**1-bromo-2-methylcyclopentane** is a versatile intermediate that undergoes several types of reactions, primarily nucleophilic substitution and elimination.

### Nucleophilic Substitution Reactions

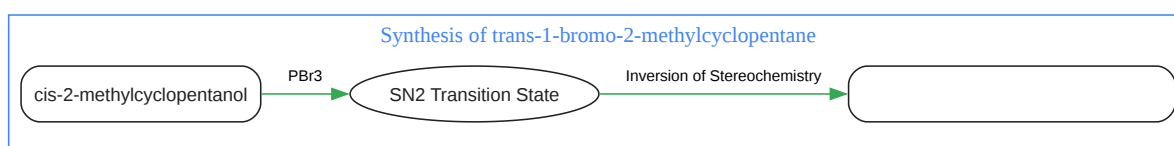
The bromine atom in **1-bromo-2-methylcyclopentane** is a good leaving group, making the compound susceptible to nucleophilic attack. It can undergo both  $S_N1$  and  $S_N2$  reactions depending on the nucleophile, solvent, and stereochemistry of the substrate.

### Elimination Reactions

In the presence of a strong, non-nucleophilic base, **1-bromo-2-methylcyclopentane** can undergo elimination reactions ( $E1$  or  $E2$ ) to form alkenes, such as 1-methylcyclopentene or 3-methylcyclopentene.

## Synthesis Pathway Diagram

The following diagram illustrates the synthesis of **trans-1-bromo-2-methylcyclopentane** from **cis-2-methylcyclopentanol**.



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Caption: Synthesis of trans-**1-bromo-2-methylcyclopentane** via an S<sub>N</sub>2 reaction.

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## References

- 1. 1-Bromo-2-methylcyclopentane | C<sub>6</sub>H<sub>11</sub>Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-methylcyclopentane|C<sub>6</sub>H<sub>11</sub>Br|CAS 31201-11-3 [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
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